![molecular formula C19H18N4O3 B4023654 2-(3-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine](/img/structure/B4023654.png)
2-(3-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinazolinamine
Description
Synthesis Analysis
Quinazolinamine derivatives are synthesized through various chemical methods. For instance, the synthesis of related 1,2-dihydro-4-quinazolinamines involves treatments that yield compounds with significant biological activities (Tinker et al., 2003). Another method involves the reductive cyclization of nitrophenyl-quinazolinones, presenting a practical synthesis approach for related compounds with diverse biological effects (Roy et al., 2006).
Molecular Structure Analysis
Structural analyses of quinazolinamine derivatives, such as (4-Nitrophenyl)(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)methanol monohydrate, reveal detailed insights into their molecular geometry, including hydrogen bonding and π-π interactions, which significantly influence their chemical reactivity and interaction capabilities (Elmuradov et al., 2011).
Chemical Reactions and Properties
Quinazolinamines participate in various chemical reactions, underlining their versatility. Their reactivity can be attributed to the quinazolinamine core, which allows for diverse biological activities and chemical transformations. For example, the auto-redox reaction mediated by tin(II) chloride offers a one-step reductive cyclization method, providing an efficient route to synthesize biheterocyclic derivatives with potential biological applications (Roy et al., 2006).
properties
IUPAC Name |
2-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-23(25)14-6-3-5-13(11-14)18-21-17-9-2-1-8-16(17)19(22-18)20-12-15-7-4-10-26-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRUYOJJMQELLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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